1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

描述

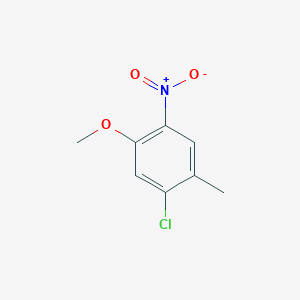

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of a chlorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Chlorination: Introduction of the chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a base.

Methylation: Introduction of the methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.

化学反应分析

Types of Reactions

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

Reduction: 1-Chloro-5-methoxy-2-methyl-4-aminobenzene.

Oxidation: 1-Chloro-5-methoxy-2-methyl-4-nitrobenzoic acid.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the nitro group makes it a suitable precursor for further functionalization through reduction or substitution reactions. For example:

- Reduction : The nitro group can be converted to an amino group, facilitating the synthesis of amines that are valuable in pharmaceuticals.

- Substitution Reactions : The chloro group can be replaced by various nucleophiles, allowing for the creation of different derivatives with tailored properties.

Biological Research

Potential Biological Activity

Research into the biological effects of this compound has revealed promising avenues for investigation:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Compounds with similar structures have shown activity against breast cancer cells (MCF-7), indicating that further exploration could lead to potential anticancer agents.

- Antibacterial Activity : Similar nitroaromatic compounds have demonstrated significant antibacterial properties against various bacterial strains. This suggests that this compound may also possess similar capabilities.

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential pharmacological properties, particularly as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for further studies aimed at developing new therapeutic agents.

Industrial Applications

Production of Dyes and Pigments

this compound is utilized in the industrial production of dyes and pigments due to its stable aromatic structure and reactivity. The compound's unique substituents contribute to its color properties and stability under various conditions.

作用机制

The mechanism of action of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards nucleophiles. The chlorine and methoxy groups influence the reactivity and orientation of further substitution reactions.

相似化合物的比较

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:

1-Chloro-2-methyl-4-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

1-Chloro-4-methoxy-2-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.

1-Chloro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

生物活性

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including mutagenicity, cytotoxicity, and its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring. The molecular formula is C_9H_9ClN_2O_3, and its structure can be depicted as follows:

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. In vitro studies have shown that it can induce mutations in bacterial strains such as Salmonella typhimurium, particularly in strains TA100 and TA1535, which are sensitive to mutagens. The compound's mutagenic potential is attributed to its ability to form reactive metabolites that interact with DNA, leading to mutations .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines when exposed to different concentrations of this compound. A study reported IC50 values indicating significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in affected cells .

Environmental Impact

This compound is also noted for its environmental implications. It has been identified as a pollutant in industrial waste, with studies highlighting its persistence in the environment and its potential to cause methemoglobinemia in humans and animals . The environmental persistence raises concerns about its long-term effects on ecological systems.

Study 1: Mutagenicity Testing

A comprehensive study conducted by the International Agency for Research on Cancer (IARC) evaluated the mutagenic effects of this compound using the Ames test. The results indicated a significant increase in revertant colonies in the presence of the compound, confirming its mutagenic potential .

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments assessed the cytotoxic effects of varying concentrations of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of exposure .

Summary of Research Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| IARC Study | Mutagenicity | Induced mutations in Salmonella strains TA100 and TA1535 |

| Cytotoxicity Study | Anticancer Activity | IC50 value of 25 µM against MCF-7 cells |

| Environmental Study | Ecotoxicology | Identified as a pollutant causing methemoglobinemia |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-chloro-5-methoxy-2-methyl-4-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of chloro-nitrobenzene derivatives often employs halogenation and nitration steps. For example, thionyl chloride (SOCl₂) with N-methyl acetamide or N,N-dimethylformamide (DMF) as catalysts in dichloromethane (DCM) at 50°C yields chloro-nitrobenzene analogs with >80% purity after recrystallization . Key variables include:

- Temperature : Lower temperatures (0–20°C) reduce side reactions like over-nitration.

- Catalyst : DMF enhances selectivity for the para-nitro position .

- Purification : Water washing followed by filtration removes unreacted reagents, as seen in similar protocols .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can verify substitution patterns (e.g., distinguishing methoxy at C5 vs. C3) .

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies nitro-aromatic impurities .

- Melting Point Analysis : Sharp melting points (e.g., 116–118°C for analogs) confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NOE effects in NMR) for this compound?

- Methodological Answer : Conflicting NOE data may arise from dynamic rotational isomerism. To address this:

- Perform 2D NMR (e.g., NOESY or HSQC) to map spatial correlations between protons and carbons.

- Use variable-temperature NMR to observe conformational changes (e.g., coalescence of peaks at elevated temperatures) .

- Compare with computational models (DFT or molecular dynamics) to predict stable conformers .

Q. What mechanistic insights explain the selectivity challenges during nitration of the benzene ring in this compound?

- Methodological Answer : Nitration selectivity is influenced by:

- Electron-Donating Groups (EDGs) : The methoxy group at C5 directs nitration to the para position (C4), but steric hindrance from the methyl group at C2 can shift reactivity to meta (C3) .

- Reagent Choice : Mixed acids (HNO₃/H₂SO₄) favor nitration at EDG-adjacent positions, while acetyl nitrate reduces steric interference .

Troubleshooting : Monitor reaction progress with TLC (silica gel, hexane:EtOAc 7:3) to detect premature byproducts .

Q. How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the nitro group lowers LUMO energy, enhancing electrophilicity at C4 .

- Retrosynthetic Software : Tools like CASP or AiZynthFinder can propose viable pathways for Suzuki-Miyaura coupling using the chloro group as a leaving node .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be validated?

- Methodological Answer :

- Pharmacophore Design : The nitro group may act as a hydrogen-bond acceptor, while the chloro group enhances lipophilicity. Screen against kinase targets (e.g., EGFR) using molecular docking (AutoDock Vina) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (HEK293 vs. cancer cells) at 10–100 µM concentrations .

Q. How does the steric bulk of the methyl group influence its utility in material science (e.g., polymer precursors)?

- Methodological Answer :

- Thermal Stability : TGA analysis (10°C/min under N₂) shows degradation profiles; methyl groups may increase rigidity (e.g., Tg ~150°C for related polymers) .

- Monomer Reactivity : Compare copolymerization kinetics (via DSC) with methyl-free analogs to quantify steric effects .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Reproduce Conditions : Ensure identical purification methods (e.g., recrystallization solvent). For example, ethanol vs. acetone can alter crystal packing and melting points .

- Cross-Validate : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, ruling out isomeric impurities .

属性

IUPAC Name |

1-chloro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFFDUKUXANNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551336 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100777-46-6 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。